

In-Depth Technical Guide to the Physical Properties of Acetyl-DL-phenylglycine

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Compound of Interest

Compound Name: *Acetyl-DL-phenylglycine*

Cat. No.: *B7722450*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of **Acetyl-DL-phenylglycine**, a key intermediate in pharmaceutical synthesis. The document details its molecular structure, physicochemical characteristics, and provides standardized experimental protocols for their determination. A generalized synthesis and purification workflow is also presented. This guide is intended to be a valuable resource for researchers and professionals involved in drug discovery, development, and manufacturing.

Physical and Chemical Properties

Acetyl-DL-phenylglycine is a synthetic derivative of the non-proteinogenic amino acid phenylglycine. It is a white to off-white crystalline solid at room temperature.^[1] Its stability and solubility in various organic solvents make it a versatile building block in the synthesis of more complex molecules, including analgesics and anti-inflammatory agents.^[2]

Quantitative Data Summary

The following table summarizes the key physical properties of **Acetyl-DL-phenylglycine** compiled from various sources.

Property	Value	Source(s)
Molecular Formula	C ₁₀ H ₁₁ NO ₃	[1] [3] [4] [5]
Molecular Weight	193.20 g/mol	[1] [3] [4] [5]
CAS Number	15962-46-6	[1] [3] [4] [5]
Appearance	White to almost white powder/crystals	[1]
Melting Point	197.5 - 198.5 °C	[4]
Boiling Point	439.2 °C at 760 mmHg (Predicted)	[5]
Density	1.233 g/cm ³ (Predicted)	[5]
Solubility	Soluble in methanol	
Purity	≥98% (by HPLC)	[3] [4]

Experimental Protocols

The following sections detail generalized experimental methodologies for the synthesis and characterization of **Acetyl-DL-phenylglycine**.

Synthesis of Acetyl-DL-phenylglycine

This protocol is adapted from the general method for the N-acetylation of amino acids.

Materials:

- DL-phenylglycine
- Acetic anhydride
- Glacial acetic acid
- Deionized water
- Magnetic stirrer and stir bar

- Heating mantle
- Round-bottom flask
- Condenser
- Büchner funnel and filter paper
- Vacuum flask

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a condenser, suspend DL-phenylglycine in glacial acetic acid.
- With vigorous stirring, slowly add acetic anhydride to the suspension. The molar ratio of DL-phenylglycine to acetic anhydride should be approximately 1:1.2.[6]
- Heat the reaction mixture to a temperature between 60-100°C and maintain for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- After the reaction is complete, allow the mixture to cool to room temperature.
- Slowly add deionized water to the reaction mixture to precipitate the **N-acetyl-DL-phenylglycine**.
- Cool the mixture in an ice bath to maximize precipitation.
- Collect the crude product by vacuum filtration using a Büchner funnel.
- Wash the collected solid with cold deionized water to remove residual acetic acid and other water-soluble impurities.
- Dry the crude product under vacuum.

Purification by Recrystallization

Materials:

- Crude **Acetyl-DL-phenylglycine**
- Recrystallization solvent (e.g., ethanol/water or methanol/ether mixture)
- Erlenmeyer flasks
- Hot plate
- Büchner funnel and filter paper
- Vacuum flask

Procedure:

- Transfer the crude **Acetyl-DL-phenylglycine** to an Erlenmeyer flask.
- Add a minimal amount of the chosen recrystallization solvent (e.g., a mixture of ethanol and water).
- Gently heat the mixture on a hot plate with stirring until the solid completely dissolves.
- If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered to remove the charcoal.
- Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should be observed.
- To maximize the yield, place the flask in an ice bath for at least 30 minutes.
- Collect the purified crystals by vacuum filtration.
- Wash the crystals with a small amount of the cold recrystallization solvent.
- Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.^[7]

Melting Point Determination

Apparatus:

- Capillary melting point apparatus
- Melting point capillary tubes (one end sealed)
- Sample of purified **Acetyl-DL-phenylglycine**

Procedure:

- Finely powder a small amount of the dried, purified **Acetyl-DL-phenylglycine**.
- Pack the powdered sample into a capillary tube to a height of 2-3 mm.
- Place the capillary tube in the heating block of the melting point apparatus.
- Set the apparatus to heat at a rate of approximately 1-2 °C per minute when approaching the expected melting point.
- Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
- Record the temperature at which the entire sample has melted into a clear liquid (the end of the melting range).
- The melting point is reported as this range. For a pure compound, this range should be narrow (typically 0.5-1.0 °C).

Solubility Determination (Shake-Flask Method)

Materials:

- Purified **Acetyl-DL-phenylglycine**
- Selected solvent (e.g., water, methanol, ethanol, acetone)
- Vials with screw caps
- Shaking incubator or orbital shaker
- Centrifuge

- Analytical balance
- High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer

Procedure:

- Add an excess amount of **Acetyl-DL-phenylglycine** to a vial containing a known volume of the solvent. The presence of undissolved solid is necessary to ensure a saturated solution.
- Seal the vial and place it in a shaking incubator set to a constant temperature (e.g., 25 °C).
- Agitate the sample for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- After agitation, visually confirm the presence of undissolved solid.
- Separate the undissolved solid from the solution by centrifugation at a high speed.
- Carefully withdraw a known volume of the clear supernatant.
- Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
- Determine the concentration of **Acetyl-DL-phenylglycine** in the diluted sample using a validated HPLC or UV-Vis spectrophotometric method.
- Calculate the solubility of the compound in the chosen solvent at the specified temperature, typically expressed in mg/mL or mol/L.

Spectroscopic Data

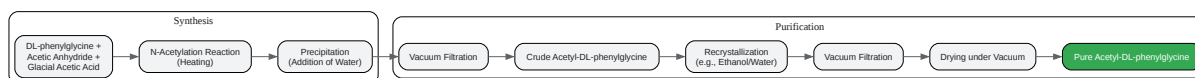
While specific, experimentally obtained spectra for **Acetyl-DL-phenylglycine** are not readily available in public databases, the expected spectral characteristics can be inferred from its structure and data for analogous compounds such as N-acetylglycine and phenylglycine.

- ^1H NMR: Expected signals would include a singlet for the acetyl methyl protons, a singlet or doublet for the alpha-proton on the chiral center, multiplets for the aromatic protons of the phenyl group, and a broad singlet for the carboxylic acid proton.

- ^{13}C NMR: Expected signals would include a peak for the acetyl methyl carbon, the carbonyl carbon of the acetyl group, the alpha-carbon, the carboxylic acid carbon, and distinct signals for the carbons of the phenyl ring.
- FTIR: Characteristic absorption bands would be expected for the N-H stretch of the amide, the C=O stretch of the carboxylic acid and the amide, and aromatic C-H and C=C stretches.
- Mass Spectrometry: The molecular ion peak $[\text{M}]^+$ or protonated molecular ion peak $[\text{M}+\text{H}]^+$ would be expected at m/z corresponding to its molecular weight (193.20).

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the synthesis and purification of **Acetyl-DL-phenylglycine**.



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Synthesis and Purification Workflow for **Acetyl-DL-phenylglycine**.

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